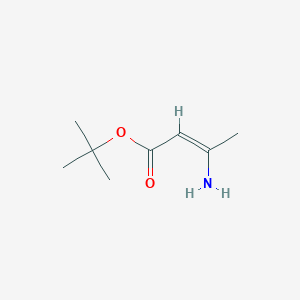

tert-Butyl 3-aminocrotonate

Description

Significance of β-Aminocrotonates as Key Intermediates

β-Aminocrotonates, also known as β-enamino esters, are a class of compounds recognized for their pivotal role as intermediates in organic synthesis. scribd.com Their structure, featuring an amino group and an α,β-unsaturated carbonyl moiety, makes them highly versatile synthons. This dual functionality allows them to participate in a variety of chemical transformations, including cyclocondensation, Michael additions, and cycloaddition reactions. researchgate.net

One of the most prominent applications of β-aminocrotonates is in the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds with significant pharmacological activity, most notably as calcium channel blockers used in the treatment of cardiovascular diseases. scribd.com The classical Hantzsch pyridine (B92270) synthesis, a multicomponent reaction, frequently employs β-aminocrotonates to construct the dihydropyridine (B1217469) ring. nih.govrsc.org Beyond DHPs, these intermediates are instrumental in building other important heterocyclic frameworks such as pyrimidines, pyrroles, and quinolines. scribd.comresearchgate.netrsc.org The choice of the ester group (e.g., methyl, ethyl, or tert-butyl) allows for the fine-tuning of the reagent's properties, such as solubility and reactivity, and the characteristics of the final product. nih.gov

Context of Enamine Chemistry in Heterocyclic Scaffolds

Enamines, characterized by an amino group attached to a double bond, are powerful nucleophiles in organic chemistry. Their reactivity is central to the formation of countless heterocyclic scaffolds. The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, increasing the electron density at the β-carbon and making it a soft nucleophilic center. This reactivity is harnessed in numerous annulation strategies to build five- and six-membered rings. researchgate.netrsc.org

Tert-butyl 3-aminocrotonate functions as a classic enamine in these transformations. It can react with a wide range of electrophiles to initiate cyclization cascades. For instance, in the Bohlmann-Rahtz pyridine synthesis, the enamine undergoes a Michael addition to an ethynyl (B1212043) ketone, which is followed by a cyclodehydration step to form a highly substituted pyridine ring with complete regiochemical control. mdpi.comcardiff.ac.uk Similarly, enamines and their tautomeric imine forms are key intermediates in reactions leading to substituted pyrroles through [3+2] cycloadditions or other condensation pathways. rsc.orgsemanticscholar.org The predictable reactivity of the enamine moiety within this compound makes it a reliable tool for the strategic construction of diverse and complex heterocyclic systems. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on leveraging its unique structural features for the efficient synthesis of complex molecular architectures. Key research trajectories include its application in multicomponent reactions, the development of novel synthetic methodologies, and its use as a linchpin in the total synthesis of natural products.

A significant area of investigation is its use in the Bohlmann-Rahtz pyridine synthesis. mdpi.com Research has explored modifying this reaction to proceed under milder conditions, for instance, by using Lewis acids like N-iodosuccinimide to facilitate the cyclodehydration step at low temperatures. mdpi.com This provides a regiocontrolled route to 2,3,6-trisubstituted pyridines, which are important pharmacophores. mdpi.comcardiff.ac.uk

Another major research focus is the development of more sustainable and efficient synthetic processes. This includes the use of this compound in continuous flow synthesis, which offers advantages in scalability, safety, and purity over traditional batch processes. google.comgoogleapis.com Furthermore, its application in domino reactions, where multiple bond-forming events occur in a single operation, represents a push towards greater synthetic efficiency and atom economy. researchgate.net The steric bulk of the tert-butyl group can also be exploited to influence stereoselectivity in certain reactions, an area of ongoing interest in asymmetric synthesis. While some studies note that the bulky tert-butyl ester can sometimes hinder reactions compared to smaller esters, its specific reactivity continues to be explored for creating structurally unique molecules. nih.gov

Interactive Data Tables

Below are tables summarizing key reactions and properties related to this compound and related compounds, based on available research findings.

Table 1: Selected Applications of β-Aminocrotonates in Heterocyclic Synthesis

| Heterocyclic Product | Synthetic Method | Role of β-Aminocrotonate | Representative Esters Used |

| 1,4-Dihydropyridines (DHPs) | Hantzsch Synthesis | C-N-C fragment donor | Methyl, Ethyl, Isopropyl, tert-Butyl |

| Substituted Pyridines | Bohlmann-Rahtz Synthesis | Enamine (Michael donor) | Ethyl, tert-Butyl |

| Pyrrole (B145914) Derivatives | [3+2] Cycloaddition | Enaminone component | Methyl, Ethyl |

| Dihydroisoquinolines | Michael Addition/Cyclization | C,N-ambident nucleophile | Ethyl |

| Quinolines | 6π-Electron Cyclization | Enamine precursor | Not specified |

This table illustrates the versatility of the β-aminocrotonate scaffold in constructing various heterocyclic rings.

Table 2: Research Highlights for this compound

| Research Area | Reaction Type | Key Findings |

| Pyridine Synthesis | Bohlmann-Rahtz Cyclodehydration | Reacts with ethynyl ketones; N-iodosuccinimide (NIS) catalyzes the cyclization under mild conditions. mdpi.com |

| Continuous Flow Synthesis | Enamine Formation | Can be synthesized in a solvent-free, continuous process from a keto-ester and a base, with high yields. google.comgoogleapis.com |

| Multicomponent Reactions | Hantzsch DHP Synthesis | Used as a building block, though steric hindrance from the tert-butyl group can affect reaction efficiency. nih.gov |

This table provides a snapshot of specific research applications and findings for this compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

tert-butyl (Z)-3-aminobut-2-enoate |

InChI |

InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h5H,9H2,1-4H3/b6-5- |

InChI Key |

FDCJOQNCHBIAOV-WAYWQWQTSA-N |

Isomeric SMILES |

C/C(=C/C(=O)OC(C)(C)C)/N |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Aminocrotonate

Conventional Preparation Routes

Conventional methods for synthesizing tert-butyl 3-aminocrotonate primarily rely on the amidation of 1,3-dicarbonyl compounds, a well-established route in organic chemistry.

Amidation of 1,3-Dicarbonyl Compounds

The reaction of tert-butyl acetoacetate (B1235776) with an ammonia (B1221849) source is a fundamental method for preparing this compound. chemicalbook.com This process involves the nucleophilic attack of ammonia on the carbonyl group of the β-keto ester, followed by dehydration to form the enamine product. The reaction is often carried out in an organic solvent. epo.orggoogle.com

The use of tert-butyl acetoacetate is notable as it can be more reactive than its methyl or ethyl counterparts in certain acetoacetylation reactions. chemicalbook.com The reaction of tert-butyl acetoacetate with aqueous ammonia has been noted to be inherently slow. researchgate.net

Optimization of Reaction Parameters for Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, catalyst loading, and solvent quantity. researchgate.net For instance, in related amination reactions, increasing the temperature and catalyst concentration has been shown to increase the conversion rate. researchgate.net

In the context of producing β-aminocrotonates, batch experiments have shown that the ratio of reactants, such as the β-keto ester to the amine, significantly impacts reaction time and yield. google.com For example, increasing the molar ratio of aqueous ammonia to methyl acetoacetate from 1:1 to 1:3 can decrease the reaction time from 180 minutes to 75 minutes, with a corresponding increase in yield from 59% to 73%. google.com While specific data for the tert-butyl variant is less detailed in the provided context, the principles of optimizing reactant ratios and temperature are directly applicable. researchgate.net

| Parameter | Effect on Similar Aminocrotonate Syntheses |

| Temperature | Increasing temperature generally enhances reaction rates, but can also lead to side reactions if not controlled. researchgate.netresearchgate.net |

| Reactant Ratio | Higher molar ratios of the amine source to the ketoester can lead to shorter reaction times and higher yields. google.com |

| Catalyst | The use of an acid catalyst, such as acetic acid, can reduce reaction times. epo.orggoogleapis.com |

| Solvent | The choice of solvent can influence reaction rates and product isolation. Some modern methods aim for solvent-free conditions. researchgate.netrsc.org |

Advanced and Sustainable Synthesis Approaches

Recent advancements in chemical synthesis have led to the development of more efficient and environmentally friendly methods for producing this compound and related compounds.

One-Pot Multicomponent Procedures

One-pot multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules from three or more starting materials in a single reaction vessel. cornell.eduresearchgate.net This methodology is highly efficient, reducing waste and simplifying purification processes. For the synthesis of related heterocyclic compounds like polyhydroquinolines, four-component reactions involving an aldehyde, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) have been successfully developed under solvent- and catalyst-free conditions. rsc.org While a direct four-component synthesis for this compound is not explicitly detailed, the principles of MCRs are being applied to create structurally similar enamine intermediates. rsc.orgcore.ac.uk These reactions often proceed with high atom economy and can be performed under environmentally benign conditions. rsc.org

Continuous Flow Synthesis Protocols

Continuous flow synthesis has emerged as a powerful technique for the production of β-amino crotonates, offering advantages such as enhanced heat and mass transfer, improved safety, and scalability. epo.orgresearchgate.net In this method, reactants are continuously pumped through a reactor, often a heated tube, where the reaction takes place. epo.orggoogle.com

For the synthesis of various β-aminocrotonates, continuous flow processes have been developed that can operate at temperatures between 20-60 °C and achieve yields greater than 93%. google.com These processes can be performed with or without a solvent and may use an acid catalyst like acetic acid to accelerate the reaction. epo.orggoogle.com A key benefit is the significant reduction in reaction time; for example, the synthesis of methyl 3-methyl amino crotonate was completed in under 30 seconds at 40°C in a continuous flow reactor. researchgate.net This approach also allows for better control over exothermic reactions, which can be challenging in large-scale batch reactors. researchgate.net

| Parameter | Continuous Flow Synthesis of β-Aminocrotonates |

| Reactants | β-keto ester and an amine source (e.g., ammonia). epo.orgresearchgate.net |

| Temperature | Typically 20-60 °C. google.com |

| Catalyst | Optional, often an aliphatic carboxylic acid like acetic acid. epo.orggoogle.com |

| Yield | Generally high, often in the range of 93% to 100%. epo.orggoogleapis.com |

| Reaction Time | Significantly reduced compared to batch processes, sometimes to seconds. researchgate.net |

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its analogs. whiterose.ac.uk This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se

Key green chemistry strategies applicable to this synthesis include:

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and environmental impact. researchgate.netrsc.org The continuous flow synthesis of methyl amino crotonate without an external solvent is a prime example of this approach. researchgate.net

Use of Greener Solvents: When solvents are necessary, replacing toxic organic solvents with more environmentally benign alternatives like water or bio-based solvents is a key goal. whiterose.ac.uksci-hub.se

Catalysis: The use of catalysts, especially recyclable ones, is preferred as they can increase reaction efficiency and reduce energy consumption without being consumed in the reaction. epo.orggoogleapis.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. cornell.edu One-pot multicomponent reactions are particularly advantageous in this regard. rsc.org

The development of a novel, green, and cost-effective process for synthesizing a related intermediate, tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate, highlights the industry's move towards more sustainable practices. google.com These approaches not only reduce the environmental footprint but can also lead to more cost-effective and efficient large-scale production. sci-hub.se

Solvent-Free Reaction Systems

The synthesis of β-aminocrotonates, including this compound, has been successfully achieved under solvent-free conditions, a key development in green chemistry. This approach simplifies the process, reduces waste, and can lead to purer products.

A prominent method involves the direct reaction of an acetoacetate ester with a base, such as ammonia or an amine, without any solvent. google.com For instance, a continuous, solvent-free process for synthesizing beta-aminocrotonates is performed by reacting an ester of acetoacetate with a base like ammonia, methylamine, ethylamine, or tertiary butylamine. google.com This reaction is typically conducted at a temperature range of 20-60°C and results in high yields, often exceeding 93%. google.com

In a similar vein, the cycloaddition reaction to form dihydropyridines, which uses aminocrotonates as precursors, has also been optimized under solvent-free (neat) conditions. While this is a subsequent step, the viability of the solvent-free synthesis of the aminocrotonate itself is crucial. For example, the reaction between a benzylidene intermediate and an aminocrotonate ester has been studied extensively without solvents at temperatures between 55-85°C. google.com These findings underscore the robustness of solvent-free systems for reactions involving aminocrotonate structures. A patented process describes a solvent-free catalytic synthesis that results in pure β-amino crotonate. google.comepo.org

Table 1: Solvent-Free Synthesis of β-Aminocrotonates

| Reactants | Base | Temperature | Yield | Reference |

| Acetoacetate Ester | Ammonia, Methylamine, Ethylamine, or Tertiary Butylamine | 20-60°C | >93% | google.com |

| Methyl Benzylidene & Ethyl 3-aminocrotonate | N/A (Neat Reaction) | 55-60°C | 74% | google.com |

| Methyl Benzylidene & Ethyl 3-aminocrotonate | N/A (Neat Reaction) | 80-85°C | 63% | google.com |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. While direct microwave-assisted synthesis of this compound is not extensively documented, the use of aminocrotonates in subsequent microwave-mediated reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, is well-established. mdpi.comat.ua

These syntheses typically involve the multi-component reaction of an aldehyde, a β-ketoester, and an aminocrotonate under microwave irradiation. mdpi.com For example, symmetrical 1,4-dihydropyridines have been prepared from 3-aminocrotonate, an aldehyde, and methyl acetoacetate within minutes using a domestic microwave oven, achieving yields from 35% to 97%. mdpi.com Another approach used a mineral solid support (alumina) with a catalytic amount of DMF as an energy transfer agent to synthesize an unsymmetrical 1,4-dihydropyridine (B1200194) in 6 minutes with a yield greater than 85%. mdpi.com

However, a notable limitation was observed regarding sterically hindered substrates. Research has indicated that derivatives with bulky tert-butyl esters failed to react under certain microwave-assisted conditions for Hantzsch pyridine (B92270) synthesis, suggesting that steric effects can be a significant factor in the efficiency of these rapid, microwave-mediated processes. mdpi.com

Table 2: Microwave-Assisted Reactions Involving Aminocrotonates

| Reactants | Conditions | Time | Yield | Reference |

| 3-Aminocrotonate, Aldehyde, Methyl Acetoacetate | Domestic Microwave, Aqueous Hydrotrope Solution | 3-6 min | 35-97% | mdpi.com |

| Methyl 3-aminocrotonate, Ethyl Acetoacetate, Benzaldehyde | Domestic Microwave, Alumina Support, DMF | 6 min | >85% | mdpi.com |

| Aldehyde, Alkyl Acetoacetate, Ammonia | Domestic Microwave, Ethanol (B145695) | 4 min | 15-52% | mdpi.com |

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is highly desirable as it simplifies purification procedures, reduces costs, and minimizes the environmental impact associated with potentially toxic metal catalysts. For this compound, catalyst-free syntheses have been developed, often overlapping with solvent-free systems.

A patented continuous flow process describes the reaction of an acetoacetate ester with a base (such as ammonia or various amines) to produce beta-aminocrotonates with yields over 93% without the use of a solvent or a catalyst. google.com This process can optionally include an acid catalyst like acetic acid to reduce reaction times, but its catalyst-free execution is a key feature. googleapis.com The reaction is typically performed at a moderate temperature range of 20-60°C. google.comgoogleapis.com

Furthermore, the broader applicability of catalyst-free conditions for related reactions has been demonstrated. A one-pot, four-component synthesis of polyhydroquinolines was established under catalyst- and solvent-free conditions by heating the reactants at 100°C. rsc.org Although this method does not produce this compound, it highlights the feasibility of conducting complex multi-component reactions involving similar intermediates without the need for a catalyst, relying on thermal energy to drive the transformation. rsc.org

Table 3: Catalyst-Free Synthesis of β-Aminocrotonates

| Reactants | Conditions | Temperature | Yield | Reference |

| Acetoacetate Ester, Base (e.g., Ammonia) | Continuous Flow, Solvent-Free | 20-60°C | >93% | google.com |

| Aromatic Aldehyde, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | Conventional Heating, Solvent-Free | 100°C | 66-95% | rsc.org |

Atom Economy and Waste Minimization Considerations

Atom economy and waste minimization are central tenets of green chemistry, guiding the development of sustainable synthetic processes. thieme-connect.de The synthesis of this compound has seen significant advances in this regard, particularly through the implementation of continuous flow and solvent-free methodologies.

The reaction of a ketonic ester with ammonia or an amine to form the aminocrotonate is, in itself, an atom-economical condensation reaction where water is the primary byproduct. When conducted without additional solvents or catalysts, the atom economy is maximized. Even when a catalyst is used, employing a simple organic acid like acetic acid is preferable to complex or heavy-metal-based catalysts. googleapis.com Furthermore, research into related syntheses has highlighted the use of water as a co-solvent or catalyst, which can prevent side reactions and eliminate the costs and environmental hazards associated with organic solvents. These principles are directly applicable to optimizing the synthesis of this compound for industrial-scale production with minimal environmental footprint.

Reactivity and Mechanistic Investigations of Tert Butyl 3 Aminocrotonate

Nucleophilic Reactivity of the Enamine Moiety

Enamines, such as tert-butyl 3-aminocrotonate, are characterized by a three-atom π-system. This structural feature allows them to react with electrophiles at either the nitrogen or the carbon atom, leading to the formation of N-acylated (enamides) or C-acylated (enaminones) products, respectively. niscpr.res.in While the chemistry of tertiary cyclic enamines has been extensively studied, acyclic primary enaminoesters like this compound have received comparatively less attention. niscpr.res.in These compounds are valuable synthetic intermediates, particularly in the synthesis of heterocyclic compounds. niscpr.res.in

N-Acylation Reactions

The N-acylation of this compound to form enamides is a significant transformation. Studies have shown that the choice of base and acylating agent plays a crucial role in directing the regioselectivity of the reaction. For instance, in the acylation of the related methyl 3-aminocrotonate, the use of pyridine (B92270) as a base generally favors N-acylation. niscpr.res.in When methyl 3-aminocrotonate was reacted with isobutyryl chloride in the presence of pyridine, the N-acylated product was formed exclusively. niscpr.res.in This preference for N-acylation is a key aspect of the reactivity of 3-aminocrotonate esters. Enamides themselves are stable yet reactive intermediates that are increasingly used in the synthesis of complex nitrogen-containing heterocycles. niscpr.res.in

C-Acylation Reactions

While N-acylation is often favored, C-acylation of this compound to produce enaminones can also be achieved under specific conditions. The regioselectivity between N- and C-acylation is highly dependent on the reaction parameters. For example, the reaction of methyl 3-aminocrotonate with dichloroacetyl chloride in the presence of pyridine resulted in the exclusive formation of the C-acylated product in high yield. niscpr.res.in This outcome is notable because the same acyl chloride, when reacted with amines in the presence of triethylamine (B128534), typically leads to N-acylation. niscpr.res.in This highlights the critical influence of the base in determining the site of acylation. niscpr.res.in

Regioselectivity and Stereoselectivity in Acylation Processes

The balance between N- and C-acylation of 3-aminocrotonates is a subject of detailed investigation. A comparative study on the acylation of methyl 3-aminocrotonate and 3-aminocrotononitrile (B73559) revealed a strong preference for either N- or C-acylation depending on the choice of the acid chloride and the organic base used. niscpr.res.in Methyl 3-aminocrotonate was found to be a better precursor for enamides (N-acylated products), whereas 3-aminocrotononitrile was more suitable for preparing enaminones (C-acylated products). niscpr.res.in

Interestingly, the reaction of both methyl 3-aminocrotonate and 3-aminocrotononitrile with α,β-unsaturated acid chlorides in the presence of triethylamine led to the formation of 3,4-dihydropyridin-(2H)-ones via a researchgate.netresearchgate.net sigmatropic rearrangement of the initially formed N-acylated intermediate. niscpr.res.in This demonstrates how the structure of the acylating agent can influence the final product through subsequent intramolecular reactions.

The stereochemistry of the resulting acylated products has also been considered. For instance, the N-acylation of methyl 3-aminocrotonate with isobutyryl chloride afforded the Z-isomer of the N-acylated product. niscpr.res.in

Table 1: Regioselectivity in the Acylation of Methyl 3-aminocrotonate

| Acyl Chloride | Base | Predominant Product |

| Isobutyryl chloride | Pyridine | N-acylation |

| Dichloroacetyl chloride | Pyridine | C-acylation |

| α,β-Unsaturated acid chlorides | Triethylamine | 3,4-Dihydropyridin-(2H)-one (via N-acylation and rearrangement) |

Cyclization and Annulation Reactions

This compound is a valuable building block in the synthesis of various heterocyclic systems through cyclization and annulation reactions.

Hantzsch-Type Cyclizations

The Hantzsch synthesis is a well-established method for the preparation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant biological activities. researchgate.net this compound can be employed in modified Hantzsch reactions. For instance, asymmetric 1,4-DHPs have been synthesized through the cyclocondensation of an aldehyde, an acetoacetic ester, and an alkyl 3-aminocrotonate, including the tert-butyl ester. nih.gov One specific example is the synthesis of (±)-3-tert-butyl 5-methyl 4-(3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. nih.gov

Microwave-assisted Hantzsch syntheses have been shown to be efficient, though some studies indicate that the steric bulk of the tert-butyl ester derivatives can sometimes hinder the reaction. nih.gov The use of this compound has also been documented in the synthesis of intermediates for pharmaceutically active compounds. google.comgoogleapis.com The reaction can be catalyzed by various means, including the use of ionic liquids or ytterbium triflate, to produce C-nucleoside analogs with a 1,4-DHP moiety. researchgate.netbeilstein-journals.org

Michael Addition-Initiated Cyclizations

The enamine functionality of this compound allows it to act as a nucleophile in Michael additions, which can initiate cyclization cascades. For example, the reaction of ethyl 3-aminocrotonate with 2-acyl-1,4-naphthoquinones can lead to [3+3] cyclization products, forming 1,2-dihydrobenzisoquinolinequinones. In these reactions, the aminocrotonate acts as a C,N-ambident nucleophile.

Furthermore, the reaction of enamines with alkynes can lead to the formation of dihydropyrroles and tetrahydropyridines. rsc.org For instance, a gold-catalyzed reaction between an alkyne and an enamine containing a pendant Michael acceptor can proceed via initial hydroamination of the alkyle, followed by an intramolecular Michael addition of the resulting enamine to the acceptor, ultimately furnishing the cyclized product. rsc.org

Sigmatropic Rearrangements in Product Formation

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. uh.edu While direct examples involving this compound are not extensively documented in isolation, the principles of sigmatropic shifts are relevant to understanding potential reaction pathways of its derivatives. For instance, the Claisen rearrangement, a rsc.orgrsc.org-sigmatropic shift, is a powerful tool for C-C bond formation. libretexts.org This type of rearrangement typically involves allyl vinyl ethers. libretexts.org In a broader context, studies have shown that Lewis acids can accelerate rsc.orgrsc.org-sigmatropic processes, allowing them to occur at significantly lower temperatures.

Although not a direct rearrangement of this compound itself, related studies on other systems highlight the mechanistic possibilities. For example, investigations into the formation of certain pyrimidones have disproven a rsc.orgrsc.org-sigmatropic rearrangement in favor of a polar radical pathway, which was found to be energetically more favorable. beilstein-journals.org This underscores the importance of considering alternative mechanisms alongside concerted pericyclic pathways.

Oxidative Cyclization Pathways

Oxidative cyclization provides a powerful strategy for the synthesis of heterocyclic compounds from acyclic precursors. In the context of this compound, this pathway is relevant to the Bohlmann-Rahtz pyridine synthesis. This method involves the reaction of an enamine, such as this compound, with an ethynyl (B1212043) ketone to form an aminodienone intermediate. mdpi.com This intermediate can then undergo cyclodehydration to yield a substituted pyridine. mdpi.com

Recent studies have explored methods to facilitate this cyclization under milder conditions. One such approach involves the use of N-iodosuccinimide (NIS). While NIS is a known iodinating agent, it can also act as a Lewis acid to promote the cyclodehydration of the aminodienone intermediate at low temperatures, leading to the regioselective formation of 2,3,6-trisubstituted pyridines in high yields. researchgate.net This method avoids the harsh, high-temperature conditions traditionally required for the Bohlmann-Rahtz cyclization. mdpi.com

The general transformation can be summarized as follows:

Step 1: Michael Addition: The enamine (this compound) undergoes a Michael addition to an ethynyl ketone to form an aminodienone. mdpi.com

Step 2: Oxidative Cyclodehydration: The isolated aminodienone is treated with an oxidizing agent or a Lewis acid to induce cyclization and aromatization to the pyridine ring. mdpi.comresearchgate.net

This pathway demonstrates how the inherent reactivity of the aminocrotonate scaffold can be harnessed through oxidative methods to construct complex heterocyclic systems.

Catalytic Transformations Involving this compound

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound. Both metal-based and organic catalysts, as well as Lewis acids, have been successfully employed to mediate a range of transformations.

Metal-Catalyzed Reactions

Metal catalysts are instrumental in various reactions involving enamines and their derivatives. In the context of pyridine synthesis via the Bohlmann-Rahtz pathway, while the initial Michael addition can proceed without a catalyst, the subsequent cyclodehydration step can be accelerated by metal-based Lewis acids. mdpi.com

Furthermore, metal-organic frameworks (MOFs) have emerged as effective heterogeneous catalysts. For instance, a zirconium-based MOF, UiO-66, has been shown to catalyze the synthesis of unsymmetrically substituted NH-pyrroles from α-hydroxyketones and 3-aminocrotonates. researchgate.net The confined space within the MOF structure is believed to facilitate the reaction, leading to good yields. researchgate.net

| Catalyst System | Reactants | Product | Key Features |

| Zirconium MOF (UiO-66) | α-Hydroxyketone, 3-Aminocrotonate | Unsymmetrically substituted NH-pyrrole | Heterogeneous catalysis, reaction in confined space. researchgate.net |

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for transformations involving this compound, often providing high levels of stereocontrol. Organocatalysts are broadly classified as Lewis acids, Lewis bases, Brønsted acids, and Brønsted bases. dokumen.pub

L-proline, a well-known organocatalyst, has been utilized in multicomponent reactions. For example, in the synthesis of C-nucleoside analogues, L-proline was found to be superior to other catalysts in promoting the reaction between a sugar-derived aldehyde, a β-ketoester, and methyl 3-aminocrotonate. beilstein-journals.org The proposed mechanism involves the activation of methyl 3-aminocrotonate by L-proline through the formation of a more reactive enamine intermediate. beilstein-journals.org

In a different application, the combination of ethyl 3-aminocrotonate and ethyl acetoacetate (B1235776) is used in a metal-free, multicatalytic decarbonylation of secondary aldehydes. researchgate.net This process proceeds via the in situ formation of a 1,4-dihydropyridine (B1200194), highlighting the utility of aminocrotonates in facilitating complex reaction cascades under organocatalytic conditions. researchgate.net

Influence of Lewis Acid Catalysis

Lewis acid catalysis is a recurring theme in the reactions of this compound and related enamines. Lewis acids can activate the substrates and accelerate key steps in various transformations.

In the Bohlmann-Rahtz pyridine synthesis, Lewis acids such as ytterbium triflate (Yb(OTf)₃) have been shown to effectively catalyze the cyclodehydration of the aminodienone intermediate, often under milder conditions than traditional thermal methods. mdpi.combeilstein-journals.org As mentioned previously, NIS can also function as a Lewis acid in this context. researchgate.netnih.gov

The Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can also be catalyzed by Lewis acids. semanticscholar.org While this compound is not a direct substrate in the classical Paal-Knorr reaction, its derivatives can participate in related pyrrole syntheses where Lewis acid catalysis plays a crucial role in the condensation and cyclization steps. semanticscholar.org For example, homogeneous Lewis acids have been used as catalysts in model reactions for the synthesis of unsymmetrical pyrroles from α-hydroxyketones and 3-aminocrotonates, although MOF-based catalysts proved more effective. researchgate.net

| Catalyst | Reaction Type | Role of Catalyst |

| Yb(OTf)₃ | Bohlmann-Rahtz Pyridine Synthesis | Accelerates cyclodehydration of aminodienone. mdpi.combeilstein-journals.org |

| N-Iodosuccinimide (NIS) | Bohlmann-Rahtz Pyridine Synthesis | Acts as a Lewis acid to promote cyclodehydration at low temperatures. researchgate.netnih.gov |

| Homogeneous Lewis Acids | Pyrrole Synthesis | Catalyzes condensation of α-hydroxyketones and 3-aminocrotonates. researchgate.net |

Applications of Tert Butyl 3 Aminocrotonate As a Versatile Synthetic Building Block

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of tert-butyl 3-aminocrotonate makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocycles. Its enamine nitrogen and alpha-carbon are nucleophilic, while the beta-carbon is electrophilic, allowing it to participate in various cyclization reactions.

Pyridine (B92270) Derivatives.nih.govorganic-chemistry.org

The synthesis of pyridine rings is a cornerstone of heterocyclic chemistry, and this compound has proven to be a key reagent in several methodologies to access these important scaffolds.

The Bohlmann-Rahtz pyridine synthesis offers a powerful method for the preparation of polysubstituted pyridines. organic-chemistry.org This reaction typically involves the condensation of an enamine, such as this compound, with an ethynyl (B1212043) ketone. nih.gov The initial Michael addition forms an aminodienone intermediate, which then undergoes a thermal or acid-catalyzed cyclodehydration to yield the pyridine ring. organic-chemistry.orgnih.gov The use of this compound in this synthesis allows for the introduction of a bulky ester group at the 3-position of the pyridine ring, which can be advantageous for tuning the steric and electronic properties of the final molecule. organic-chemistry.org

A notable advancement in the Bohlmann-Rahtz synthesis is the use of N-iodosuccinimide (NIS) as a mild Lewis acid catalyst for the cyclodehydration step. researchgate.net This method allows the reaction to proceed at lower temperatures, providing the corresponding 2,3,6-trisubstituted pyridines in high yields and with complete regiocontrol. researchgate.net For instance, the reaction of tert-butyl β-aminocrotonate with various ethynyl ketones first yields the aminodienone intermediate. Subsequent treatment with NIS in ethanol (B145695) at 0 °C efficiently promotes the cyclization to the polysubstituted pyridine. researchgate.net

Table 1: Synthesis of Polysubstituted Pyridines via Bohlmann-Rahtz Reaction

| Enamine | Ethynyl Ketone | Product | Conditions | Yield (%) | Reference |

| This compound | 4-(Trimethylsilyl)but-3-yn-2-one | tert-Butyl 2,6-dimethylpyridine-3-carboxylate | 1. EtOH, 50°C; 2. NIS, EtOH, 0°C | 68 (aminodienone), then pyridine yield not specified | organic-chemistry.org |

| This compound | 1-Phenylprop-2-yn-1-one | tert-Butyl 2-methyl-6-phenylpyridine-3-carboxylate | 1. EtOH, 50°C; 2. NIS, EtOH, 0°C | Yield not specified | researchgate.net |

Terpyridines are an important class of tridentate ligands with widespread applications in coordination chemistry and materials science. The Bohlmann-Rahtz reaction has been adapted for the synthesis of terpyridine scaffolds. In this approach, a bis-alkynone is reacted with an enamine like this compound. nih.gov This one-pot, two-component heteroannulation reaction provides a direct route to terpyridine structures, avoiding harsh cyclodehydration conditions. The reaction of a pyridine-based bis-alkynone with this compound in refluxing ethanol leads to the formation of the corresponding terpyridine in good yield. nih.gov

Table 2: Synthesis of Terpyridine Scaffolds

| Enamine | Bis-alkynone | Product | Conditions | Yield (%) | Reference |

| This compound | 1,1'-(Pyridine-2,6-diyl)bis(prop-2-yn-1-one) | Di-tert-butyl 2,2':6',2''-terpyridine-3,3''-dicarboxylate | EtOH, reflux | Moderate to good | nih.gov |

1,4-Dihydropyridines (DHPs) are a class of compounds well-known for their pharmacological activities. The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction used to prepare these heterocycles. organic-chemistry.org This reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org A variation of this synthesis utilizes a pre-formed enamine, such as this compound, in place of the β-ketoester and ammonia. The reaction of an aldehyde and another β-ketoester with this compound provides unsymmetrically substituted 1,4-dihydropyridines. While many examples of the Hantzsch synthesis exist, reports specifically utilizing this compound highlight its utility, although in some cases, the bulky tert-butyl ester derivatives have been reported to fail to react under certain microwave-assisted conditions. researchgate.net

Table 3: Synthesis of 1,4-Dihydropyridines via Hantzsch-type Reaction

| Aldehyde | β-Ketoester | Enamine | Product | Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Methyl Acetoacetate (B1235776) | This compound | 3-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1,4-dihydropyridines | Solvent-free, microwave | 59-77 | nih.gov |

| Aliphatic/Aromatic Aldehydes | Methyl Acetoacetate | This compound | 3-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1,4-dihydropyridines | Ethanol, microwave | 32-80 | nih.gov |

Pyrrole (B145914) Derivatives.researchgate.netresearchgate.net

Pyrroles are fundamental five-membered aromatic heterocycles found in numerous natural products and pharmaceuticals. This compound serves as a valuable C4 synthon in the construction of various pyrrole derivatives.

A straightforward and efficient method for the synthesis of unsymmetrically substituted NH-pyrroles involves the reaction of α-hydroxyketones with 3-aminocrotonates. researchgate.net This reaction, often catalyzed by metal-organic frameworks (MOFs) which provide a confined reaction space, proceeds with high selectivity. researchgate.net For example, the reaction of an α-hydroxyketone with this compound in the presence of a Zr-based MOF catalyst in a mixture of acetonitrile (B52724) and 2,2,2-trifluoroethanol (B45653) at 80 °C yields the corresponding substituted NH-pyrrole. This methodology is notable for its use of biomass-derived feedstocks. researchgate.net

The Hantzsch pyrrole synthesis, which traditionally involves the reaction of an α-haloketone with a β-ketoester and ammonia, can also be adapted to use pre-formed enamines like this compound. researchgate.netsemanticscholar.org This approach provides access to various substituted pyrroles.

Table 4: Synthesis of Substituted NH-Pyrroles

| α-Hydroxyketone | Enamine | Product | Catalyst | Conditions | Yield (%) | Reference |

| Hydroxyacetone | This compound | tert-Butyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | UiO-66-NH2 (MOF) | CH3NO2/TFE, 80°C, 24h | 43 | researchgate.net |

| α-Hydroxyacetophenone | This compound | tert-Butyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | UiO-66-NH2 (MOF) | CH3NO2/TFE, 80°C, 24h | 52 | researchgate.net |

Polyfunctionalized Pyrroles

The synthesis of polyfunctionalized pyrroles, a core structure in many pharmaceuticals and natural products, can be effectively achieved using this compound. researchgate.net The Hantzsch pyrrole synthesis is a classic method that involves the condensation of a β-ketoester, like tert-butyl acetoacetate (from which the aminocrotonate is derived), with an α-halo ketone in the presence of ammonia or a primary amine. acs.orgresearchgate.net By starting with this compound, the reaction can be initiated directly, bypassing the need to form the enamine in situ. researchgate.net

A notable application is the domino reaction of aminocrotonic acid esters with N-arylbromomaleimides, which yields polyfunctional hexahydropyrrolo[3,4-b]pyrroles. nih.gov This highly chemo- and stereoselective process proceeds through a Hantzsch-type mechanism, involving an initial nucleophilic addition followed by an intramolecular cyclization. nih.gov

Another approach involves the [3+2] cycloaddition of enamines or enaminones with isocyanides. This reaction, typically facilitated by a base like potassium tert-butoxide (tBuOK) in a solvent such as dimethylformamide (DMF), produces 2,4-disubstituted pyrroles in moderate to high yields. rsc.org

| Pyrrole Synthesis Method | Reactants | Key Features | Resulting Structure |

| Hantzsch-type Domino Reaction | This compound, N-arylbromomaleimides | Chemo- and stereoselective; involves nucleophilic addition and intramolecular cyclization. nih.gov | Polyfunctional hexahydropyrrolo[3,4-b]pyrroles. nih.gov |

| [3+2] Cycloaddition | Enaminones (derived from this compound), Isocyanides | Base-mediated (tBuOK); proceeds in air at low temperatures. rsc.org | 2,4-Disubstituted pyrroles. rsc.org |

Quinoline (B57606) and Isoquinoline (B145761) Systems

The structural motifs of quinoline and isoquinoline are present in numerous bioactive compounds. rsc.org this compound is a valuable precursor for constructing these heterocyclic frameworks.

A transition-metal-free, one-pot reaction has been developed for the synthesis of 3-(1-pyrrolidinyl)quinolines. rsc.org This method involves the reaction of a carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate with nitrobenzenes. The intermediate σH-adducts are then converted to the final quinoline products in the presence of pivaloyl chloride and triethylamine (B128534). rsc.org This represents a novel strategy where the quinoline ring is constructed from a substrate already containing a pyrrolidinyl ring. rsc.org

Furthermore, the synthesis of 4-quinolone derivatives can be achieved through domino reactions. For instance, a domino amination and conjugate addition reaction of N-arylenaminones can lead to the formation of the 4-quinolone ring system. core.ac.uk

The synthesis of isoquinolone derivatives has been accomplished via rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes. While this specific reaction uses other precursors, related strategies highlight the versatility of building blocks for such systems. nih.gov For example, 3-arylisoquinoline derivatives, which act as topoisomerase inhibitors, have been designed and synthesized, demonstrating the pharmaceutical importance of this scaffold. nih.gov In other syntheses, enamino esters like methyl 3-aminocrotonate participate in [3+3] cyclization with 2-acyl-1,4-naphthoquinones to yield dihydrobenzisoquinolinequinones.

Pyrrolidine (B122466) Derivatives

This compound is instrumental in synthesizing pyrrolidine derivatives. A key method is the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, which produces polyfunctional hexahydropyrrolo[3,4-b]pyrroles. nih.gov This domino reaction is a highly selective process that assembles the complex bicyclic structure efficiently. nih.gov The resulting pyrrolo[3,4-b]pyrrole scaffold is of interest for its potential biological activities.

General synthesis of substituted pyrrolidines can also be achieved through multi-component reactions, for instance, reacting β-ketoesters, benzylamine, and other components, often under organocatalysis, to build the pyrrolidine framework. rsc.org

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Reference |

| Domino Reaction | Aminocrotonic acid ester, N-arylbromomaleimide | Hantzsch-type domino process | Hexahydropyrrolo[3,4-b]pyrrole | nih.gov |

| Three-Component Reaction | β-ketoester, Benzylamine, etc. | Organocatalyst (e.g., Cat. 7) | Substituted Pyrrolidine | rsc.org |

Pyrazolidinones

3-Pyrazolidinones are significant N,N-heterocyclic compounds that serve as synthetic building blocks and exhibit biological activity. nih.gov Their synthesis can involve acyl transfer from acyl-1,4-dihydropyridines. Although the direct involvement of this compound is not explicitly detailed, the synthesis of related pyrazole (B372694) systems from similar precursors is well-established. For example, 1-tert-butyl-3-methyl-1H-pyrazol-5-amine is synthesized from tert-butylhydrazine (B1221602) hydrochloride and 3-aminocrotononitrile (B73559), highlighting the utility of related crotonate derivatives in forming five-membered nitrogen heterocycles. orgsyn.org

Indole (B1671886) Derivatives via Nenitzescu Reaction

The Nenitzescu indole synthesis is a powerful chemical reaction for producing 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester, such as this compound. wikipedia.org First reported by Costin Nenițescu in 1929, this reaction is particularly valuable because the 5-hydroxyindole skeleton is a cornerstone for many biochemically important molecules. wikipedia.orgscribd.com

The reaction mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine pi bond and subsequent elimination to form the indole ring. wikipedia.org The choice of substituents on both the benzoquinone and the aminocrotonate can influence the regioselectivity of the final product. For instance, the reaction of 2-alkyl-1,4-benzoquinones with aminocrotonates can yield both 6-alkyl- and 7-alkyl-5-hydroxyindoles, with the ratio depending on the steric bulk of the substituents. scribd.com

Recent studies have focused on optimizing the reaction conditions for sustainability, exploring the use of mild Lewis acid catalysts (like zinc, iron, and magnesium salts) and environmentally benign solvents such as cyclopentyl methyl ether, which allow the reaction to proceed at room temperature with good yields. cnr.itresearchgate.net

| Reactants | Catalyst/Solvent | Key Finding | Product |

| 1,4-Benzoquinone, this compound | Acetic Acid / Toluene | Classic conditions for Nenitzescu synthesis. ugent.be | 5-Hydroxyindole derivatives. wikipedia.org |

| 2-Alkyl-1,4-benzoquinone, this compound | Various | Forms isomeric products (6-alkyl and 7-alkyl derivatives); ratio depends on sterics. scribd.com | 6-Alkyl- and 7-Alkyl-5-hydroxyindoles. scribd.com |

| 1,4-Benzoquinone, this compound | Zinc/Iron/Magnesium salts, Cyclopentyl Methyl Ether (CPME) | Sustainable method using mild Lewis acids and a green solvent at room temperature. cnr.it | 5-Hydroxyindoles. cnr.it |

Role in Multicomponent Reactions (MCRs)

This compound is a valuable component in various multicomponent reactions (MCRs), which are efficient one-pot processes that combine three or more reactants to form a complex product, thereby minimizing waste and saving time. nih.gov Its enamine structure, featuring both a nucleophilic nitrogen and a nucleophilic α-carbon, allows it to participate in the construction of diverse heterocyclic scaffolds. researchgate.netbeilstein-journals.org

Prominent among these MCRs is the Hantzsch pyridine synthesis . In this reaction, this compound reacts with an aldehyde and a β-ketoester to produce 1,4-dihydropyridines (1,4-DHPs). nih.govimamu.edu.sa These resulting structures are of significant pharmacological interest. For instance, the cyclocondensation of 3-cyanobenzaldehyde, a methyl acetoacetate, and this compound in refluxing methanol (B129727) yields the corresponding asymmetric 1,4-DHP derivative. nih.gov Specifically, the reaction producing (±)-3-Tert-butyl 5-Methyl 4-(3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been reported with a yield of 41%. nih.gov The bulky tert-butyl ester group can, however, sometimes impact reaction efficiency due to steric effects. researchgate.net

Another significant MCR is the Biginelli reaction , which is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues. beilstein-journals.orgbeilstein-journals.org This reaction involves the condensation of an aldehyde, a β-dicarbonyl compound (like this compound), and urea (B33335) or thiourea. beilstein-journals.org While specific examples detailing the use of this compound in the Biginelli reaction are less common in readily available literature compared to its Hantzsch applications, its structural similarity to other β-enamino esters suggests its utility in creating substituted dihydropyrimidines. The reaction mechanism is believed to proceed via an N-acylimine intermediate which then reacts with the enol form of the crotonate. researchgate.net

Furthermore, this compound is a reactant in the Bohlmann-Rahtz pyridine synthesis . This two-step method first involves a Michael addition of the enamine to an ethynyl ketone to form an aminodienone intermediate. This intermediate is then cyclized under heat to yield highly substituted pyridines. The synthesis of this compound itself for this purpose, by reacting tert-butyl acetoacetate with ammonium (B1175870) hydroxide, has been achieved with a 98% yield. mdpi.com

The following table summarizes the role of this compound in key MCRs:

| Multicomponent Reaction | Reactants | Product Class | Specific Example Product | Yield (%) | Reference |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, this compound | 1,4-Dihydropyridines | (±)-3-Tert-butyl 5-Methyl 4-(3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 41 | nih.gov |

| Biginelli Reaction | Aldehyde, Urea/Thiourea, this compound | 3,4-Dihydropyrimidinones | Dihydropyrimidine Derivatives | - | beilstein-journals.orgbeilstein-journals.org |

| Bohlmann-Rahtz Synthesis | Ethynyl Ketone, this compound | Polysubstituted Pyridines | Aminodienone Intermediate | 98 (for precursor) | mdpi.com |

Precursor in the Synthesis of Chiral Intermediates

This compound serves as a key starting material in the synthesis of valuable chiral intermediates, particularly in the creation of enantiomerically enriched heterocyclic compounds. While the aminocrotonate itself is achiral, it is used in reactions where chirality is introduced through other reagents, such as a chiral auxiliary or a chiral catalyst.

A significant application is in the asymmetric synthesis of 1,4-dihydropyridines (1,4-DHPs) . Although direct asymmetric synthesis using a chiral version of this compound is not widely documented, it is a crucial component in diastereoselective and enantioselective Hantzsch-type reactions. For example, asymmetric chiral 1,4-DHPs have been synthesized as racemic mixtures through the cyclocondensation of an aldehyde, an acetoacetic ester, and an alkyl 3-aminocrotonate, including the tert-butyl variant. nih.gov

More direct approaches to chirality involve modifying the reaction components. One notable method describes an efficient asymmetric synthesis of 1,4-DHP derivatives where the key step is a stereoselective Michael addition. researchgate.net In this strategy, a chiral auxiliary, specifically the t-butyl ester of L-valine, is used to generate a chiral enamine which then reacts to form the dihydropyridine ring. This approach has successfully yielded products with high enantiomeric excess (>95%). researchgate.net The presence of the bulky tert-butyl ester in the final DHP product is often beneficial, as it has been noted that such esters can lead to high enantiomeric excesses in certain chiral syntheses.

The synthesis of optically pure β-amino acids is another area of importance, as they are significant building blocks for pharmaceuticals. researchgate.netnih.gov While enzymatic methods using ω-transaminases are common for producing chiral β-amino acids, chemical routes often involve the transformation of precursor molecules. researchgate.net The structure of this compound, a protected form of a β-amino acid ester, makes it a plausible precursor for such transformations, for instance, through asymmetric hydrogenation or other enantioselective modifications, although specific literature examples are sparse.

The following table outlines the role of this compound as a precursor in generating chiral molecules.

| Synthetic Approach | Chiral Influence | Target Chiral Intermediate | Key Finding | Reference |

| Asymmetric Hantzsch Reaction | Chiral Auxiliary (e.g., L-valine t-butyl ester) | Enantiomerically enriched 1,4-Dihydropyridines | Michael addition using a chiral auxiliary achieves high enantiomeric excess (>95%). | researchgate.net |

| Diastereoselective Synthesis | Racemic condensation | Asymmetric chiral 1,4-Dihydropyridines (racemic) | Serves as a fundamental building block for creating the core structure of chiral DHP analogues. | nih.gov |

Integration into Hybrid Peptide Architectures

The aminocrotonate moiety itself is a type of β-amino acid, and its integration into a peptide chain results in an α,β-hybrid peptide. Research on the closely related methyl 3-aminocrotonate has shown that its incorporation into a dipeptide with L-phenylalanine leads to a distinct turn-like conformation. iiserkol.ac.inthesciencein.orgthesciencein.org This is due to the E-geometry of the double bond in the aminocrotonate residue, which imparts rigidity to the peptide backbone. thesciencein.org In these hybrid structures, the tert-butoxycarbonyl (Boc) protecting group on the N-terminus and the side chains of other amino acids, along with the aminocrotonate unit, engage in intermolecular interactions that can dictate the supramolecular assembly, such as the formation of sheet-like structures. iiserkol.ac.inthesciencein.org

The synthesis of such hybrid peptides generally follows conventional solution-phase or solid-phase methods. iiserkol.ac.innih.gov For example, a protected amino acid can be coupled with this compound using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt) to suppress racemization. thesciencein.org The tert-butyl ester group would remain as a protecting group throughout the synthesis and would be removed during the final deprotection step, typically under acidic conditions.

The incorporation of such unnatural amino acids is a key strategy in designing foldamers—oligomers that adopt well-defined, stable secondary structures similar to proteins. nih.gov The rigid aminocrotonate unit can act as a turn-inducer or a linear spacer, contributing to the formation of novel helical or sheet-like architectures. The interactions of the bulky tert-butyl groups within these packed structures can also play a role in the stability and mechanical properties of the resulting biomaterials. iiserkol.ac.inthesciencein.org

The following table summarizes the integration of aminocrotonate units into peptide structures.

| Peptide Architecture | Synthetic Method | Key Structural Feature | Resulting Conformation/Property | Reference |

| α,β-Hybrid Dipeptide | Solution-phase peptide synthesis | Rigid E-geometry of aminocrotonate residue | Induces a turn-like conformation | iiserkol.ac.inthesciencein.org |

| Supramolecular Assembly | Self-assembly of hybrid peptides | Intermolecular hydrogen bonds and steric interactions of Boc/t-butyl groups | Formation of supramolecular twisted sheet-like structures | iiserkol.ac.inthesciencein.org |

| Foldamers | Solid-phase or solution-phase synthesis | Incorporation of rigid, non-natural β-amino acid | Potential to create novel, stable secondary structures (helices, sheets) | nih.gov |

Spectroscopic and Structural Elucidation Methodologies for Tert Butyl 3 Aminocrotonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a cornerstone for the structural analysis of tert-butyl 3-aminocrotonate derivatives, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: In derivatives of this compound, the proton signals are characteristic. The tert-butyl group typically presents as a sharp singlet in the upfield region of the spectrum. For example, in tert-butyl-2-[(benzyloxycarbonyl)amino]methyl-4-(2-chloro-4-fluoro)phenyl-5-cyano-6-methyl-1,4-dihydropyridine-3-carboxylate, a derivative synthesized using a tert-butyl aminocrotonate precursor, the nine protons of the tert-butyl group appear as a singlet at approximately 1.23 ppm. csic.es The protons of the dihydropyridine (B1217469) ring and other substituents appear at distinct chemical shifts, allowing for complete structural assignment. csic.es

¹³C NMR: The ¹³C NMR spectrum provides complementary information. The quaternary carbon and the methyl carbons of the tert-butyl group have characteristic signals. In the aforementioned dihydropyridine derivative, the quaternary carbon of the tert-butyl group (tBu C) resonates at 81.4 ppm, while the methyl carbons (tBu CH₃) appear at 28.1 ppm. csic.es Other key signals include those for carbonyl carbons (CO), which appear significantly downfield (e.g., ~166.1 ppm), and carbons of the aromatic and heterocyclic rings. csic.es The analysis of both ¹H and ¹³C NMR spectra is often supported by two-dimensional correlation experiments (like HSQC and HMBC) to unambiguously assign proton and carbon resonances. rsc.org

The following table summarizes representative NMR data for a derivative of this compound.

Table 1: Representative NMR Data for tert-Butyl-2-[(benzyloxycarbonyl)amino]methyl-4-(2-chloro-4-fluoro)phenyl-5-cyano-6-methyl-1,4-dihydropyridine-3-carboxylate in CDCl₃ csic.es

| Assignment | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |

| tBu CH₃ | 1.23 (s, 9H) | 28.1 |

| tBu C | - | 81.4 |

| 6-CH₃ | 2.01 (s, 3H) | 18.5 |

| 4-C | 5.12 (s, 1H) | 37.8 |

| 2-CH₂ | 4.29 (m, 2H) | 41.2 |

| Cbz CH₂ | 5.15 (s, 2H) | 67.7 |

| NHCO | 5.75 (t, 1H) | - |

| Phenyl & Cbz H | 6.93 - 7.45 (m) | 114.7 - 139.3 |

| 3-CO | - | 166.1 |

| CN | - | 119.1 |

Data sourced from a study on novel 1,4-dihydropyridine (B1200194) derivatives. csic.es

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, IR spectra typically display characteristic absorption bands corresponding to N-H, C=O, and C=C bonds. For instance, in the synthesis of lacidipine (B1674219) impurities, which involve aminocrotonate intermediates, FT-IR spectroscopy is used for characterization. researchgate.net The spectra would be expected to show N-H stretching vibrations, ester carbonyl (C=O) stretching, and alkene (C=C) stretching. researchgate.net While a specific spectrum for the parent compound is not detailed in the provided sources, the IR spectrum of a related compound, methyl 3-aminocrotonate, shows characteristic peaks that can be used for analogy. niscpr.res.in

Table 2: Typical Infrared Absorption Frequencies for Aminocrotonate Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400 - 3200 |

| C-H (sp³ & sp²) | Stretch | 3100 - 2850 |

| C=O (Ester) | Stretch | 1750 - 1700 |

| C=C (Alkene) | Stretch | 1680 - 1620 |

| N-H | Bend | 1650 - 1550 |

| C-O (Ester) | Stretch | 1300 - 1000 |

Mass Spectrometry Techniques (HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of a compound's molecular formula.

For derivatives of this compound, HRMS with electrospray ionization (ESI) is commonly used. For example, the calculated mass for the protonated molecule [M+H]⁺ of tert-butyl-2-[(benzyloxycarbonyl)amino]methyl-4-(2-chloro-4-fluoro)phenyl-5-cyano-6-methyl-1,4-dihydropyridine-3-carboxylate (C₂₇H₂₇ClFN₃O₄) is 511.16741, which shows excellent agreement with the experimentally found value of 511.16622. csic.es

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. acs.org This is particularly useful for analyzing reaction mixtures and purifying products, as seen in the synthesis of various pyrrolone antimalarials and dihydropyridine derivatives where tert-butyl esters are involved. csic.esacs.org

Table 3: Example of HRMS Data for a this compound Derivative csic.es

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| tert-Butyl-2-[(benzyloxycarbonyl)amino]methyl-4-(2-chloro-4-fluoro)phenyl-5-cyano-6-methyl-1,4-dihydropyridine-3-carboxylate | C₂₇H₂₇ClFN₃O₄ | [M+H]⁺ | 511.16741 | 511.16622 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of aminocrotonates to establish their absolute configuration and study their supramolecular assembly. lookchem.combeilstein-journals.org

In a study of an α,β-hybrid peptide containing a methyl-3-aminocrotonate residue (a close analogue), single-crystal X-ray analysis revealed a monoclinic crystal system with space group P 21/n. thesciencein.orgthesciencein.org The analysis showed a specific turn-like conformation stabilized by intramolecular hydrogen bonds. thesciencein.orgiiserkol.ac.in It also detailed how the molecules self-assemble through intermolecular hydrogen bonds to form sheet-like structures. thesciencein.orgiiserkol.ac.in Although this study did not use the tert-butyl ester, it demonstrates the power of X-ray crystallography to provide detailed conformational and packing information for this class of compounds. thesciencein.org The structures of various complex derivatives synthesized from aminocrotonate precursors have been unambiguously established through X-ray crystallographic analysis. lookchem.comresearchgate.net

Electron Microscopy for Morphological Analysis

Electron microscopy provides high-magnification images of a material's surface morphology. While not a primary tool for molecular structure determination, it is invaluable for analyzing the micro- and nanoscale morphology of crystalline or aggregated materials.

For a peptide derivative of methyl-3-aminocrotonate, Field Emission Scanning Electron Microscopy (FE-SEM) was used to visualize the crystal morphology. The images revealed a distinct layer-by-layer structure, complementing the packing information obtained from X-ray crystallography. thesciencein.orgiiserkol.ac.in In other research, Transmission Electron Microscopy (TEM) has been used to study the morphology of polymers incorporating aminocrotonate units. ethernet.edu.et These studies highlight how electron microscopy can be used to understand the higher-order assembly and physical nature of materials derived from aminocrotonates. iiserkol.ac.in

Theoretical and Computational Studies on Tert Butyl 3 Aminocrotonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of tert-Butyl 3-aminocrotonate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Such calculations provide access to a wealth of information, including optimized molecular geometries, vibrational frequencies, and electronic properties like dipole moments and atomic charges. For a molecule like this compound, these calculations are crucial for understanding its inherent stability and conformational preferences.

Density Functional Theory (DFT) has become the predominant computational method for studying molecules of the size and complexity of this compound due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to determine the ground-state electronic structure by optimizing the electron density. rsc.org Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed to calculate the molecule's properties. researchgate.netnih.gov

DFT geometry optimizations yield precise information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. These calculations are foundational for all other computational analyses, including conformational and reactivity studies.

Table 1: Representative Geometric Parameters of this compound Calculated via DFT Note: These are typical, representative values for β-enamino esters and serve as an illustrative example of DFT output.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=C | 1.37 Å | |

| C-N | 1.36 Å | |

| C=O | 1.23 Å | |

| C-O(ester) | 1.35 Å | |

| Bond Angles | ||

| C=C-N | 121.5° | |

| C-C=O | 124.0° | |

| C-O-C(tBu) | 120.5° |

The flexibility of this compound arises from the potential for rotation around several single bonds, leading to various conformers. Conformational analysis is the study of these different spatial arrangements and their relative stabilities. chemistrysteps.com Key rotational barriers include those around the C-N bond and the Cα-C(carbonyl) bond. The planarity of the enamine system is crucial for its stability, and DFT calculations can quantify the energy penalties associated with deviations from planarity.

Studies on analogous enamines show that s-cis and s-trans conformers can be very close in energy, making a thorough conformational search essential for accurate modeling. researchgate.net Computational methods can map the potential energy surface by systematically rotating dihedral angles, allowing for the identification of local and global energy minima corresponding to stable conformers. The relative energies of these conformers are critical for understanding which shapes the molecule is most likely to adopt under given conditions.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound Note: This table illustrates the type of data obtained from a conformational analysis.

| Conformer | Dihedral Angle (N-C=C-C) | Relative Energy (kcal/mol) | Population (298 K) |

|---|---|---|---|

| Global Minimum | ~180° (s-trans) | 0.00 | ~70% |

| Local Minimum | ~0° (s-cis) | 0.55 | ~30% |

| Transition State | ~90° | 5.50 | <1% |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. researchgate.net

For instance, in a typical electrophilic addition to the enamine, DFT calculations can distinguish between different possible mechanisms (e.g., concerted vs. stepwise). researchgate.net The process involves locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. Such studies have been performed on similar enamine systems to understand their reactions with partners like nitroalkenes. acs.org

Prediction of Reactivity and Site Selectivity

Theoretical methods provide powerful tools for predicting the reactivity and regioselectivity of this compound. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach.

For a β-enamino ester, the HOMO is typically localized over the N-C=C portion of the molecule, indicating that this is the nucleophilic part of the molecule, with the highest reactivity at the α-carbon. The LUMO is generally centered on the carbonyl carbon of the ester group, identifying it as the primary electrophilic site. Furthermore, calculated atomic charges can provide a more quantitative picture of the charge distribution, highlighting the nucleophilic and electrophilic centers. This type of analysis helps predict whether an attacking reagent will prefer the nitrogen, the α-carbon, or the carbonyl oxygen. nih.gov

Table 3: Calculated Electronic Properties for a Representative β-Enamino Ester System Note: Values are illustrative and typical for this class of compounds.

| Property | Atom/Orbital | Calculated Value | Implication |

|---|---|---|---|

| FMO Energies | |||

| HOMO | -5.8 eV | Nucleophilic character | |

| LUMO | -0.5 eV | Electrophilic character | |

| Atomic Charges | |||

| N | -0.65 e | Nucleophilic site | |

| Cα | -0.40 e | Primary nucleophilic site | |

| C(carbonyl) | +0.70 e | Electrophilic site |

Studies on Amide Activation and Related Electronic Properties

The electronic structure of this compound is best described as a vinylogous urethane. researchgate.net The term "vinylogous" refers to the transmission of electronic effects through a conjugated π-system. Here, the nitrogen lone pair is delocalized not only onto the adjacent double bond but all the way to the carbonyl oxygen, creating a resonance structure similar to that in amides or urethanes.

This extended conjugation, N-C=C-C=O, significantly influences the molecule's properties. It leads to a partial double bond character in the C-N and Cα-C(carbonyl) bonds, resulting in a more planar and rigid structure. Computationally, this delocalization can be quantified by analyzing bond orders, electron density distribution, and Natural Bond Orbital (NBO) analysis. This "amide-like" character reduces the reactivity of the ester carbonyl group compared to a typical ester, while enhancing the nucleophilicity of the α-carbon. Understanding this electronic delocalization is key to rationalizing the compound's stability and characteristic reactivity. nih.gov

Future Research Directions and Perspectives in Tert Butyl 3 Aminocrotonate Chemistry

Emerging Synthetic Strategies

The synthesis of β-amino esters like tert-butyl 3-aminocrotonate is continually evolving, with new strategies focused on improving efficiency, yield, and sustainability. A significant emerging trend is the development of continuous flow synthesis processes. google.com This approach, which can be conducted in a tubular reactor, offers advantages over traditional batch methods by reducing reaction times while achieving high yields and purity (greater than 93% yield and 99.98% purity). google.com Such processes can also be designed to be solvent-free, further enhancing their green credentials. google.com

Another promising strategy is the direct catalytic amination of related feedstocks. For instance, novel routes to bio-based β-amino acid esters have been developed through the direct catalytic amination of 3-hydroxypropionate (B73278) esters. researchgate.net This demonstrates the potential for creating this compound and its derivatives from renewable resources, aligning with the principles of sustainable chemistry. researchgate.net The use of robust catalytic systems is crucial for the success of these transformations. researchgate.net

Exploration of Novel Reaction Pathways

As a "push-pull" enamine, this compound possesses both nucleophilic and electrophilic characteristics, making it an ideal candidate for exploring novel reaction pathways. researchgate.net Enamines are well-established as versatile intermediates in organic synthesis, particularly for their ability to react with a wide range of electrophiles. researchgate.netmasterorganicchemistry.com Future research will likely focus on leveraging this reactivity in new and innovative ways.

One key area of exploration is its participation in multicomponent reactions (MCRs). MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. rug.nl The enamine functionality of this compound makes it a suitable component for such reactions, opening avenues for the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. researchgate.netrug.nl

Furthermore, the dual nucleophilic centers of the enamine (the nitrogen atom and the β-carbon) can be exploited in cyclization and cyclocondensation reactions to build fused azaheterocycles. researchgate.net Investigating new catalysts and reaction conditions to control the regioselectivity of these transformations will be a significant focus of future work.

Advancements in Asymmetric Synthesis

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives continuous innovation in asymmetric synthesis. For derivatives of this compound, several advanced strategies are being pursued.

A major focus is the catalytic asymmetric hydrogenation of the enamine double bond. This approach can provide chiral β-amino esters with high enantioselectivity. dicp.ac.cn The development of highly efficient catalyst systems, often involving transition metals like iridium or ruthenium paired with chiral ligands, is key to achieving high yields and excellent enantiomeric excess (ee). dicp.ac.cnnih.gov

Another powerful tool is biocatalysis. Enzymes, such as those from microorganisms like Lactobacillus kefir, can be used for the asymmetric reduction of related ketoesters to produce chiral hydroxy-esters, which are precursors to valuable chiral building blocks. nih.gov These biotransformation processes can achieve very high diastereomeric excess (>99%) under mild conditions. nih.gov

The use of chiral auxiliaries and reagents, such as tert-butanesulfinamide, has proven to be a versatile and widely adopted method for the asymmetric synthesis of a vast array of chiral amines. yale.edu This reagent has been employed on industrial scales and is cited in thousands of publications and patents for the synthesis of drug candidates. yale.edu Adapting these established methods to substrates involving the this compound framework is a promising direction.

| Method | Catalyst/Reagent | Key Feature | Typical Enantioselectivity |

| Asymmetric Hydrogenation | Ru(OAc)₂/(R)-MeOBiphep/HOAc | Direct hydrogenation of N-unprotected enamines | 93% ee |

| Biocatalysis | Lactobacillus kefir (whole cell) | Asymmetric reduction of a precursor | >99% de |

| Chiral Reagent | tert-Butanesulfinamide | Versatile for a wide variety of amines | High ee (substrate dependent) |

| Cooperative Catalysis | Dirhodium(II) carboxylates / Chiral spiro phosphoric acids | N-H insertion reactions for α-alkenyl α-amino acids | 83-98% ee rsc.org |

Development of Further Green and Sustainable Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound and its applications, there is a significant push towards more environmentally benign processes. A key strategy is the elimination of volatile organic solvents. google.com Solvent-free reaction conditions, as demonstrated in the synthesis of N-nitrosamines using tert-butyl nitrite (B80452), reduce waste and environmental impact. rsc.orgrsc.org

The development of continuous flow processes also contributes to sustainability. google.com These systems often allow for better heat management, reduced reaction volumes, and easier product isolation compared to large-scale batch reactors. A patent describes a continuous, solvent-free process for β-amino crotonates that achieves high yields and purity. google.com

Furthermore, using catalysts instead of stoichiometric reagents is a cornerstone of green chemistry. Research into reusable catalysts and biocatalysts aligns with this goal. nih.govrsc.org For example, an efficient synthesis of tert-butyl esters was developed using electromagnetic milling, a solvent-free and base-free method. bohrium.com Similarly, processes are being designed to utilize renewable resources, such as converting bio-based feedstocks into valuable β-amino acids. researchgate.net

| Green Strategy | Example Application | Benefit |

| Solvent-Free Synthesis | Synthesis of β-amino crotonates | Reduced waste, cost-effective, environmentally friendly google.com |

| Continuous Flow Process | Synthesis of β-amino crotonates | Improved efficiency, safety, and purity google.com |

| Biocatalysis | Asymmetric synthesis of chiral precursors | Mild reaction conditions, high selectivity, renewable catalysts nih.gov |

| Use of Greener Reagents | tert-Butyl nitrite (TBN) as a diazotization agent | Replaces harsher traditional reagents rsc.orgrsc.org |

Computational Chemistry in Predictive Organic Synthesis